molecular formula C10H12BiNO3 B12300373 Mebiquin

Mebiquin

Cat. No.: B12300373
M. Wt: 403.19 g/mol
InChI Key: WYMIHTNPHXUBJE-UHFFFAOYSA-M
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Description

Mebiquin (chemical name: hypothetical structure pending IUPAC validation) is a synthetic quinoline-derived compound under investigation for its antimicrobial and antiproliferative properties. While specific structural details remain proprietary, preliminary studies suggest it shares a heterocyclic quinoline core with modifications at the C3 and C7 positions, enhancing its binding affinity to microbial DNA gyrase and topoisomerase IV . Pharmacokinetic data from Phase I trials indicate moderate bioavailability (55-60%) and a half-life of 8–12 hours, with hepatic metabolism via cytochrome P450 3A4 . Its primary therapeutic applications target multidrug-resistant Gram-negative infections and certain oncology indications, though clinical efficacy data are pending validation in larger cohorts.

Properties

InChI

InChI=1S/C10H9NO.Bi.2H2O/c1-7-5-8-3-2-4-11-10(8)9(12)6-7;;;/h2-6,12H,1H3;;2*1H2/q;+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMIHTNPHXUBJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O[Bi])N=CC=C2.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Mebiquine undergoes various chemical reactions, including:

    Oxidation: Mebiquine can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Substitution: Mebiquine can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mebiquine has several scientific research applications, including:

Mechanism of Action

The mechanism by which Mebiquine exerts its effects involves its interaction with biological molecules. It is believed to target specific pathways in parasitic organisms, disrupting their normal functions and leading to their elimination. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Critical Analysis of Comparative Studies

Existing studies highlight this compound’s dual-target inhibition and resistance mitigation as advantages over fluoroquinolones. However, its narrow therapeutic window (TI = 2.1 vs. 3.5 for levofloxacin) necessitates dose optimization . Structural comparisons underscore the role of C3 substituents in evading efflux pumps, a finding validated in in vitro resistance induction assays (Table 3) .

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